molecular formula C12H15ClN2S B1342488 2-(Piperidin-3-yl)benzo[d]thiazole CAS No. 750640-97-2

2-(Piperidin-3-yl)benzo[d]thiazole

Cat. No. B1342488
M. Wt: 254.78 g/mol
InChI Key: MUTMKQFNAWJANU-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)benzo[d]thiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The piperidinyl group attached to the benzothiazole ring suggests that this compound may exhibit interesting biological activities, as evidenced by various studies on similar structures. For instance, benzothiazole derivatives have been reported to possess neuroleptic, antibacterial, and anti-mycobacterial activities . The presence of a piperidine moiety is a common feature in many pharmacologically active compounds, which can influence the compound's binding affinity to biological targets .

Synthesis Analysis

The synthesis of related benzothiazole derivatives often involves the reaction of appropriate precursors under controlled conditions. For example, the synthesis of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles was achieved by varying the substituent on the benzisoxazole ring and the piperidinyl substituents . Similarly, the synthesis of 2-piperidin-4-yl-benzimidazoles was performed to evaluate their antibacterial activities . The synthesis of 2-(piperidin-3-yl)benzo[d]thiazole would likely follow analogous methods, involving the reaction of a suitable piperidine derivative with a benzo[d]thiazole precursor.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various spectroscopic techniques and theoretical calculations. For instance, the structure of a benzo[d]thiazole derivative was characterized by FT-IR, NMR, UV–Vis spectroscopies, and X-ray diffraction methods . The molecular geometry was optimized using density functional theory (DFT), which showed good consistency with the experimental data. The crystal structure of a related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, was determined, revealing planar benzothiazol and imidazol rings with a dihedral angle between them .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, depending on the functional groups present. For example, 2-(1-Piperidinyl)-1.3-dithioles were condensed with benzthiazolium- and benzselenazolium perchlorates to form electron-rich olefins . The reactivity of these compounds can lead to further transformations, such as cycloaddition reactions. The specific chemical reactions of 2-(piperidin-3-yl)benzo[d]thiazole would depend on the substituents present on the benzothiazole and piperidine rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by their molecular structure. For instance, the photoluminescence spectra of ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate were used to explore its optical properties . The antimicrobial and antioxidant activities of thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole were evaluated, indicating that the introduction of these functional groups can significantly affect the biological properties of the compounds . The physical properties such as solubility, melting point, and stability of 2-(piperidin-3-yl)benzo[d]thiazole would be determined by its specific molecular interactions and structural conformation.

Scientific Research Applications

Synthesis and Biological Properties

One study outlines the synthesis and evaluation of new piperidine-substituted benzothiazole derivatives, highlighting their antibacterial and antifungal activities. The chemical structures of these compounds were established using NMR, IR, and LC-MS techniques, and their photoluminescence spectra were investigated to understand their optical properties (Shafi, Rajesh, & Senthilkumar, 2021).

Anti-arrhythmic Activity

Another research effort focused on synthesizing piperidine-based thiazole, thiadiazole, and triazole derivatives, some of which exhibited significant anti-arrhythmic activity. This study presents a novel approach to creating compounds with potential therapeutic applications (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Antimicrobial Activity

Further, a study on substituted 2-aminobenzothiazoles derivatives demonstrated their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, showcasing the potential of these compounds in addressing antimicrobial resistance (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Molecular Docking Studies

Another noteworthy application is in the field of molecular docking studies. For instance, benzothiazolopyridine compounds were synthesized and characterized, with molecular docking studies conducted on estrogen and progesterone receptors to predict their activity against breast cancer targets (Shirani, Maleki, Asadi, & Dinari, 2021).

Antituberculosis and Antimicrobial Agents

Research on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones identified them as new anti-mycobacterial chemotypes, demonstrating significant activity against the Mycobacterium tuberculosis H37Rv strain. This suggests their potential as novel agents in the fight against tuberculosis (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).

properties

IUPAC Name

2-piperidin-3-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPKASSSZWCUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-3-yl)benzo[d]thiazole

CAS RN

750640-97-2
Record name 2-(piperidin-3-yl)-1,3-benzothiazole
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